molecular formula C9H6F3NO2S B2870113 3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile CAS No. 1333153-97-1

3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile

Cat. No. B2870113
Key on ui cas rn: 1333153-97-1
M. Wt: 249.21
InChI Key: IDQPGGZQJMVJAG-UHFFFAOYSA-N
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Patent
US09303000B2

Procedure details

In a 3-neck 500 mL round-bottomed flask, 3-(methylsulfonyl)-5-(trifluoromethyl)benzamide (7 g, 1 eq.) was dissolved in DMF (70 mL, 10 Vol) and added thionylchloride (3.8 mL, 2.0 eq.) and reaction mixture was refluxed to 90° C. for 12 h. The progress of the reaction was followed by TLC analysis on silica gel with 30% ethyl acetate -Hexane as mobile phase and visualization with UV, SM Rf=0.20 and Product Rf=0.35. Reaction mixture was brought to room temperature and quenched into the ice-water slurry (300 mL) and neutralized with sodium bicarbonate solution. Compound was extracted in the ethyl acetate (100 mL×3). Organic layer was washed with brine solution (100 mL) followed by drying using anhydrous sodium sulphate. Organic layer was concentrated under reduced pressure to afford 5.0 g of crude compound, yield (95.0%). The crude reaction mixture was purified by column chromatography using silica 60/120 using ethyl acetate:hexane as mobile phase. The column (5×20 cm) was packed in hexane and started eluting in ethyl acetate in gradient manner starting with fraction collection (25-mL fractions) from 15% to 20% ethyl acetate in hexane. Compound started eluting with 15% ethylacetate in hexane. Fraction containing such TLC profile was collected together to obtain pure compound (4 g), Yield (62%); Mass: (ES−) 247.97 (M−1).
Name
3-(methylsulfonyl)-5-(trifluoromethyl)benzamide
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:13]=1)[C:8]([NH2:10])=O)(=[O:4])=[O:3].S(Cl)(Cl)=O.C(OCC)(=O)C.CCCCCC>CN(C=O)C>[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:14]([F:15])([F:16])[F:17])[CH:13]=1)[C:8]#[N:10])(=[O:4])=[O:3] |f:2.3|

Inputs

Step One
Name
3-(methylsulfonyl)-5-(trifluoromethyl)benzamide
Quantity
7 g
Type
reactant
Smiles
CS(=O)(=O)C=1C=C(C(=O)N)C=C(C1)C(F)(F)F
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
ethyl acetate Hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
CUSTOM
Type
CUSTOM
Details
quenched into the ice-water slurry (300 mL)
EXTRACTION
Type
EXTRACTION
Details
Compound was extracted in the ethyl acetate (100 mL×3)
WASH
Type
WASH
Details
Organic layer was washed with brine solution (100 mL)
CUSTOM
Type
CUSTOM
Details
by drying
CONCENTRATION
Type
CONCENTRATION
Details
Organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford 5.0 g of crude compound
CUSTOM
Type
CUSTOM
Details
yield (95.0%)
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
WASH
Type
WASH
Details
started eluting in ethyl acetate in gradient manner
CUSTOM
Type
CUSTOM
Details
starting with fraction collection (25-mL fractions) from 15% to 20% ethyl acetate in hexane
WASH
Type
WASH
Details
Compound started eluting with 15% ethylacetate in hexane
ADDITION
Type
ADDITION
Details
Fraction containing such TLC profile
CUSTOM
Type
CUSTOM
Details
was collected together

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(C#N)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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